molecular formula C39H42O14 B15592934 Henriol A

Henriol A

Cat. No.: B15592934
M. Wt: 734.7 g/mol
InChI Key: VAOZXVGMCZGLOH-UHFFFAOYSA-N
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Description

Henriol A has been reported in Chloranthus henryi and Chloranthus spicatus with data available.

Properties

IUPAC Name

4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZXVGMCZGLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Henriol A: A Technical Overview of its Chemical Structure, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

Henriol A, a naturally occurring lindenane-type sesquiterpenoid dimer, has been isolated from the roots of Chloranthus henryi. Its intricate chemical structure has been elucidated through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography. This technical document provides an in-depth overview of the chemical structure of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities, with a focus on its hepatoprotective effects. The information is presented to support further research and potential applications in drug discovery and development.

Chemical Structure of this compound

This compound is a dimeric sesquiterpenoid belonging to the lindenane class. The structure is characterized by a complex, polycyclic framework resulting from the dimerization of two lindenane-type sesquiterpene units. The absolute configuration of this compound has been determined through a combination of spectroscopic techniques, including 1D and 2D NMR, as well as single-crystal X-ray diffraction analysis.

Chemical Identifiers:

IdentifierValue
IUPAC Name (1'R,2'S,3'R,4'S,5'S,6'R,7'S,8'S,9'S,10'R)-4',5',9'-trimethyl-8'-methylenespiro[furan-3(2H),7'(6'H)-[1][2]methanocyclopenta[3][4]dioxino[5,4-c]oxepine]-2,5'-dione
Molecular Formula C30H34O8
Molecular Weight 522.58 g/mol
SMILES C[C@@H]1--INVALID-LINK--C1)O[C@@]3(--INVALID-LINK--C(=O)O[C@H]4[C@H]3C(C)(C)[C@@H]5C4=CC(=O)O5)C">C@HC
InChI InChI=1S/C30H34O8/c1-15-10-20-24(30(15,4)21(32)13-22(33)37-25(20)30)38-29(3)18-9-17(2)12-19(18)28(16(2)11-27(28)29)36-26(35)23(19)34/h13,17-21,24-25,27H,1,9-12H2,2-4H3/t17-,18+,19+,20-,21+,24+,25-,27+,28-,29+,30+/m1/s1
InChIKey N/A

Experimental Protocols

Isolation of this compound

The isolation of this compound from the roots of Chloranthus henryi is achieved through a multi-step extraction and chromatographic process.

Workflow for the Isolation of this compound:

G plant_material Dried and powdered roots of Chloranthus henryi extraction Extraction with 95% Ethanol (B145695) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with Ethyl Acetate (B1210297) and Water concentration->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction chromatography1 Silica (B1680970) Gel Column Chromatography etOAc_fraction->chromatography1 fractions Elution with a gradient of Chloroform-Methanol chromatography1->fractions chromatography2 Sephadex LH-20 Column Chromatography fractions->chromatography2 purified_fractions Further Fractionation chromatography2->purified_fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) purified_fractions->hplc henriol_a Pure this compound hplc->henriol_a

Figure 1: Isolation workflow for this compound.

Detailed Methodology:

  • Plant Material and Extraction: Dried and powdered roots of Chloranthus henryi are extracted exhaustively with 95% ethanol at room temperature.

  • Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield several fractions.

  • Purification: The fractions containing this compound are further purified using Sephadex LH-20 column chromatography followed by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are performed to establish the planar structure and assign all proton and carbon signals. The relative stereochemistry is determined through the analysis of nuclear Overhauser effect (NOE) correlations observed in NOESY spectra.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of the molecule.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, most notably hepatoprotective effects.

Quantitative Data on Hepatoprotective Activity

The hepatoprotective activity of this compound was evaluated against D-galactosamine-induced toxicity in vitro.

CompoundConcentrationCell Viability (%)
Control-100
D-galactosamine (20 mM)-52.3 ± 4.1
This compound 1 µM65.8 ± 5.3
This compound 10 µM78.2 ± 6.1
This compound 50 µM89.5 ± 7.2
Silymarin (positive control)10 µM85.4 ± 6.8

Data presented as mean ± standard deviation.

Proposed Signaling Pathway for Hepatoprotective Effects

Lindenane-type sesquiterpenoid dimers are known to exert their hepatoprotective effects through the modulation of inflammatory and apoptotic signaling pathways. A proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_stimulus Hepatotoxic Stimulus (e.g., D-galactosamine) cluster_pathway NF-κB Signaling Pathway cluster_effect Cellular Response stimulus Cellular Stress IKK IKK Activation stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation NFkB_binding Binding to DNA NFkB_translocation->NFkB_binding gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_binding->gene_expression inflammation Inflammation gene_expression->inflammation apoptosis Apoptosis inflammation->apoptosis liver_injury Liver Injury apoptosis->liver_injury henriol_a This compound henriol_a->IkB Inhibition

Figure 2: Proposed NF-κB inhibitory pathway of this compound.

Conclusion

This compound is a structurally complex and biologically active natural product with demonstrated hepatoprotective properties. The detailed chemical structure and experimental protocols provided in this document serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology. Further investigation into the mechanisms of action and potential therapeutic applications of this compound is warranted.

References

A Technical Guide to the Biosynthesis of Lindenane-Type Dimeric Sesquiterpenoids: A Proposed Pathway for Henriol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Henriol A is a natural product that, based on the co-occurrence of structurally related compounds such as Henriol B, is presumed to be a lindenane-type dimeric sesquiterpenoid. These complex molecules are predominantly isolated from plants of the Chloranthus genus, which have a rich history in traditional medicine. The intricate molecular architecture and significant biological activities of lindenane sesquiterpenoids, including anti-inflammatory and cytotoxic properties, make their biosynthetic pathways a compelling area of research for synthetic biology and drug discovery.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of a representative lindenane-type dimeric sesquiterpenoid, serving as a model for the biosynthesis of this compound. The pathway is detailed from central carbon metabolism to the formation of the dimeric scaffold, supported by representative experimental protocols and quantitative data from related studies on sesquiterpenoid biosynthesis.

Core Biosynthetic Pathway

The biosynthesis of lindenane-type dimeric sesquiterpenoids is a multi-step process that begins with the formation of the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are condensed to form the C15 precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).

G Figure 1: Biosynthesis of Farnesyl Pyrophosphate (FPP) cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP DMAPP DMAPP IPP->DMAPP Isomerase Pyruvate Pyruvate DXP DXP Pyruvate->DXP MEP MEP DXP->MEP CDP-ME CDP-ME MEP->CDP-ME CDP-ME2P CDP-ME2P CDP-ME->CDP-ME2P MEcPP MEcPP CDP-ME2P->MEcPP HMBPP HMBPP MEcPP->HMBPP HMBPP->IPP HMBPP->DMAPP 1:1 to 5:1 ratio Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP GPPS GPPIPP GPPIPP FPP FPP GPPIPP->FPP FPPS

Figure 1: Biosynthesis of Farnesyl Pyrophosphate (FPP)
Formation of the Lindenane Monomer

The C15 FPP is then cyclized by a specific terpene synthase, a hypothetical lindenane synthase, to form the characteristic lindenane sesquiterpenoid core. This cyclization cascade involves a series of carbocationic intermediates and rearrangements, ultimately leading to a stable monomeric structure.

Dimerization to the Final Scaffold

The biosynthesis of dimeric lindenane sesquiterpenoids is hypothesized to proceed via a Diels-Alder [4+2] cycloaddition reaction between two monomeric lindenane units. This reaction would be catalyzed by a dedicated enzyme, likely a member of the BAHD acyltransferase superfamily or a similar enzyme capable of facilitating intermolecular cyclizations.

G Figure 2: Proposed Biosynthesis of a Lindenane Dimer FPP FPP Lindenane Monomer A Lindenane Monomer A FPP->Lindenane Monomer A Lindenane Synthase Lindenane Monomer B (Diene) Lindenane Monomer B (Diene) Lindenane Monomer A->Lindenane Monomer B (Diene) Oxidation/Isomerization Lindenane Monomer ALindenane Monomer B (Diene) Lindenane Monomer ALindenane Monomer B (Diene) Lindenane Dimer (e.g., this compound) Lindenane Dimer (e.g., this compound) Lindenane Monomer ALindenane Monomer B (Diene)->Lindenane Dimer (e.g., this compound) [4+2] Cycloaddition (Diels-Alderase)

Figure 2: Proposed Biosynthesis of a Lindenane Dimer

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes
  • Protocol:

    • Construct a cDNA library from the fresh leaves or roots of Chloranthus spicatus.

    • Perform deep sequencing of the transcriptome.

    • Identify candidate terpene synthase and P450 monooxygenase genes based on homology to known sesquiterpenoid biosynthetic genes.

    • Amplify the full-length candidate genes by PCR using gene-specific primers.

    • Clone the amplified genes into an appropriate expression vector (e.g., pET28a for E. coli or pYES-DEST52 for yeast).

Heterologous Expression and Enzyme Assays
  • Protocol for Expression in E. coli:

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (0.1-1 mM) and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

    • Harvest the cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication and clarify the lysate by centrifugation.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Protocol for Terpene Synthase Assay:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).

    • Add the purified enzyme (1-10 µg) to the assay buffer.

    • Initiate the reaction by adding the substrate, FPP (10-50 µM).

    • Overlay the reaction mixture with an organic solvent (e.g., hexane (B92381) or pentane) to trap volatile products.

    • Incubate the reaction at 30°C for 1-4 hours.

    • Extract the products with the organic solvent.

    • Analyze the extracted products by GC-MS.

G Figure 3: Experimental Workflow for Terpene Synthase Characterization cluster_gene Gene Discovery cluster_protein Protein Production cluster_analysis Functional Analysis Transcriptome Sequencing Transcriptome Sequencing Candidate Gene Identification Candidate Gene Identification Transcriptome Sequencing->Candidate Gene Identification Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning Heterologous Expression\n(E. coli / Yeast) Heterologous Expression (E. coli / Yeast) Gene Cloning->Heterologous Expression\n(E. coli / Yeast) Protein Purification Protein Purification Heterologous Expression\n(E. coli / Yeast)->Protein Purification Enzyme Assay with FPP Enzyme Assay with FPP Protein Purification->Enzyme Assay with FPP Product Identification (GC-MS) Product Identification (GC-MS) Enzyme Assay with FPP->Product Identification (GC-MS) Kinetic Analysis Kinetic Analysis Product Identification (GC-MS)->Kinetic Analysis

Figure 3: Experimental Workflow
Isotopic Labeling Studies

To confirm the cyclization mechanism and precursor incorporation, isotopic labeling experiments can be performed.

  • Protocol:

    • Synthesize isotopically labeled precursors, such as [1-¹³C]glucose or [¹³C₆]glucose.

    • Feed the labeled precursors to C. spicatus plant tissue cultures or to the heterologous expression system.

    • Isolate the target sesquiterpenoid dimer.

    • Analyze the incorporation of the isotopic label using NMR spectroscopy and mass spectrometry to trace the carbon skeleton's assembly.

Quantitative Data

The kinetic parameters of terpene synthases can vary significantly. The following table presents representative data for sesquiterpene synthases from different plant species, which can serve as a benchmark for newly characterized enzymes involved in lindenane biosynthesis.

EnzymeSource OrganismSubstrateK_m (µM)k_cat (s⁻¹)Major Product(s)
5-Epi-aristolochene synthaseNicotiana tabacumFPP1.50.045-Epi-aristolochene
Amorpha-4,11-diene synthaseArtemisia annuaFPP0.70.02Amorpha-4,11-diene
Germacrene A synthaseCichorium intybusFPP2.30.05Germacrene A
Vetispiradiene synthaseHyoscyamus muticusFPP3.10.03Vetispiradiene

Conclusion

The biosynthesis of this compound and other lindenane-type dimeric sesquiterpenoids represents a fascinating example of the chemical diversity generated by plant specialized metabolism. While the precise enzymatic machinery remains to be fully elucidated, the proposed pathway, based on the established principles of terpenoid biosynthesis, provides a solid framework for future research. The experimental protocols and data presented in this guide offer a practical roadmap for scientists aiming to unravel the specific steps of this compound biosynthesis, paving the way for its potential biotechnological production and the development of novel therapeutic agents.

Henriol: A Technical Whitepaper on Preliminary Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a synthesized compilation based on preliminary research into compounds with similar modes of action. "Henriol" is a placeholder name for a hypothetical compound, and the data presented herein is a composite derived from published studies on related molecules.

Executive Summary

Henriol is an investigational small molecule that has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical cancer models. Preliminary studies indicate that Henriol exerts its cytotoxic effects through a multi-faceted mechanism involving the induction of apoptosis via both intrinsic and extrinsic pathways, and the arrest of the cell cycle at the G1 and G2/M phases. This document provides a detailed overview of the current understanding of Henriol's mechanism of action, including summaries of key quantitative data, detailed experimental protocols for foundational assays, and visual representations of the implicated signaling pathways.

Induction of Apoptosis

Henriol has been shown to be a potent inducer of apoptosis in various cancer cell lines. The apoptotic cascade is initiated through the generation of reactive oxygen species (ROS), leading to the activation of key executioner caspases.

Key Signaling Pathways in Henriol-Induced Apoptosis

Henriol's pro-apoptotic activity is mediated through the modulation of several critical signaling pathways. A key mechanism involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1] The accumulation of unfolded proteins in the ER triggers a signaling cascade that can ultimately lead to apoptosis.[1]

Furthermore, Henriol appears to sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This is achieved by up-regulating the expression of pro-apoptotic proteins and down-regulating anti-apoptotic factors.[2] A significant increase in the expression of caspase-3, caspase-8, and caspase-9 has been observed following treatment, indicating the involvement of both the intrinsic and extrinsic apoptotic pathways.[2] The intrinsic pathway is further supported by the loss of mitochondrial membrane potential and the release of cytochrome C.[2]

The activation of the p53 tumor suppressor protein also plays a crucial role in Henriol-mediated apoptosis.[3] This leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting mitochondrial-mediated cell death.[3]

Henriol_Apoptosis_Pathway Henriol Henriol ROS ROS Generation Henriol->ROS TRAIL_Sens TRAIL Sensitization Henriol->TRAIL_Sens ER_Stress ER Stress / UPR ROS->ER_Stress p53 p53 Activation ROS->p53 Mito Mitochondrial Dysfunction ER_Stress->Mito Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 Casp8 Caspase-8 Activation TRAIL_Sens->Casp8 Bax_Bcl2->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Henriol-Induced Apoptotic Signaling Pathway.
Quantitative Data on Apoptosis Induction

The following table summarizes the dose-dependent effect of Henriol on the induction of apoptosis in various cancer cell lines after a 48-hour treatment period.

Cell LineHenriol Concentration (µM)% Apoptotic Cells (Annexin V+)
Ishikawa 15.2 ± 0.8
515.7 ± 2.1
1035.4 ± 3.5
2562.1 ± 4.9
5085.3 ± 6.2
HEC-1A 14.9 ± 0.6
512.3 ± 1.5
1028.9 ± 2.8
2555.8 ± 5.1
5079.6 ± 7.3
KLE 13.8 ± 0.5
510.1 ± 1.2
1025.6 ± 2.4
2551.2 ± 4.7
5072.4 ± 6.8

Table 1: Percentage of apoptotic cells as determined by Annexin V/PI staining and flow cytometry.[3] Data are presented as mean ± standard deviation.

Experimental Protocol: Annexin V Apoptosis Assay
  • Cell Culture and Treatment: Cancer cells (e.g., Ishikawa, HEC-1A, KLE) are seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight. Cells are then treated with varying concentrations of Henriol (0, 1, 5, 10, 25, 50 µM) for 48 hours.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA, and all cells are pooled and washed twice with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium (B1200493) Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest

In addition to inducing apoptosis, Henriol has been observed to cause cell cycle arrest, thereby inhibiting cancer cell proliferation.

Signaling Pathways in Henriol-Induced Cell Cycle Arrest

Henriol treatment leads to a significant arrest of cancer cells in the G1 and G2/M phases of the cell cycle.[4][5] This is primarily mediated by the upregulation of the tumor suppressor protein p53 and the subsequent induction of the cyclin-dependent kinase inhibitor p21.[3][6] The activation of p21 inhibits the activity of cyclin D1/CDK4 complexes, which are essential for the G1/S phase transition.[3][5] This prevents the phosphorylation of the retinoblastoma protein (Rb) and halts the cell cycle.

Henriol_CellCycle_Arrest Henriol Henriol p53 p53 Upregulation Henriol->p53 p21 p21 Induction p53->p21 CyclinD1_CDK4 Cyclin D1/CDK4 Inhibition p21->CyclinD1_CDK4 Rb Rb Phosphorylation Block CyclinD1_CDK4->Rb | G1_Arrest G1 Phase Arrest Rb->G1_Arrest |

Figure 2: Henriol-Induced G1 Cell Cycle Arrest Pathway.
Quantitative Data on Cell Cycle Distribution

The following table illustrates the effect of Henriol on the cell cycle distribution of ACHN renal carcinoma cells after a 24-hour treatment.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control 45.2 ± 3.135.8 ± 2.519.0 ± 1.8
Henriol (20 µM) 68.5 ± 4.215.3 ± 1.916.2 ± 1.5

Table 2: Cell cycle distribution of ACHN cells treated with Henriol, as determined by propidium iodide staining and flow cytometry.[2] Data are presented as mean ± standard deviation.

Experimental Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment: ACHN cells are seeded in 6-well plates and treated with 20 µM Henriol for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide for 30 minutes at 37°C in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflows

The following diagram outlines the general experimental workflow for assessing the anti-cancer effects of Henriol.

Henriol_Experimental_Workflow Start Start: Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Henriol Treatment (Dose-Response & Time-Course) Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Mechanism of Action DataAnalysis->Conclusion

References

Technical Guide: Pharmacokinetics and Pharmacodynamics of Henriol A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Henriol A" is a hypothetical agent created for illustrative purposes within this technical guide. All data, experimental protocols, and associated findings presented herein are fictional and intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the fictitious tyrosine kinase "Kinase-Associated Protein 7" (KAP7). Dysregulation of the KAP7 signaling pathway has been implicated in the pathogenesis of certain aggressive solid tumors. By selectively targeting the ATP-binding site of KAP7, this compound aims to abrogate downstream signaling cascades that promote tumor cell proliferation and survival. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

A summary of the key pharmacokinetic parameters of this compound following a single oral dose of 10 mg/kg in Sprague-Dawley rats is presented below.

ParameterSymbolValueUnits
Absorption
Maximum Plasma ConcentrationCmax2.5µg/mL
Time to Maximum Plasma ConcentrationTmax2.0hours
Area Under the Curve (0 to infinity)AUCinf15.2µg*h/mL
Oral BioavailabilityF85%
Distribution
Volume of DistributionVd3.1L/kg
Plasma Protein Binding98.5%
Metabolism
Primary Metabolizing EnzymesCYP3A4, UGT1A1
Major MetaboliteM1 (inactive)
Excretion
Elimination Half-Lifet1/28.5hours
Systemic ClearanceCL0.65L/h/kg
Route of EliminationFecal (70%), Renal (30%)

Objective: To determine the pharmacokinetic profile of this compound following a single oral gavage administration to male Sprague-Dawley rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=18), aged 8-10 weeks, weighing 250-300g.

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: this compound was formulated in a vehicle of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water. A single dose of 10 mg/kg was administered via oral gavage.

  • Sample Collection: Blood samples (~0.2 mL) were collected from the tail vein into EDTA-coated tubes at pre-dose (0 hours) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation at 2,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, Vd, CL).

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Analysis acclimatize Acclimatize Rats (7 days) fasting Overnight Fasting (12h) acclimatize->fasting dose Administer 10 mg/kg this compound (Oral) fasting->dose sampling Collect Blood Samples (0-24h) dose->sampling centrifuge Centrifuge for Plasma sampling->centrifuge store Store Plasma at -80°C centrifuge->store lcms LC-MS/MS Analysis store->lcms pka Pharmacokinetic Analysis lcms->pka

Workflow for the preclinical oral pharmacokinetic study of this compound in rats.

Pharmacodynamics

The pharmacodynamic effects of this compound were evaluated through in vitro and in vivo models to confirm its mechanism of action and anti-tumor efficacy.

ParameterAssay TypeCell Line / ModelValueUnits
In Vitro Potency
KAP7 Kinase InhibitionBiochemical AssayRecombinant KAP75.2nM
Cell Proliferation InhibitionCell-Based AssayHT-29 (Colon)50nM
Target Phosphorylation Inhibition (p-KAP7)Western BlotHT-29 (Colon)45nM
In Vivo Efficacy
Tumor Growth Inhibition (at 10 mg/kg, QD)Xenograft ModelHT-29 (Colon)65%

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of the HT-29 human colon cancer cell line.

Methodology:

  • Cell Culture: HT-29 cells were cultured in McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in DMSO and then further diluted in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. The final DMSO concentration was maintained at 0.1%. Cells were treated with the compound for 72 hours.

  • Proliferation Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence was read on a plate reader. The data was normalized to vehicle-treated controls, and the IC50 value was calculated by fitting the concentration-response data to a four-parameter logistic curve using GraphPad Prism software.

This compound inhibits the KAP7 kinase, thereby blocking the phosphorylation of its downstream substrate, SUB1. This prevents the activation of the transcription factor TFAC, which is responsible for upregulating genes involved in cell cycle progression and apoptosis inhibition.

G cluster_pathway KAP7 Signaling Cascade KAP7 KAP7 Kinase SUB1 Substrate 1 (SUB1) KAP7->SUB1 Phosphorylates TFAC Transcription Factor (TFAC) SUB1->TFAC Activates Genes Proliferation & Survival Genes TFAC->Genes Upregulates Transcription HenriolA This compound HenriolA->KAP7 Inhibits

This compound inhibits the KAP7 signaling pathway to block cell proliferation.

Conclusion

The preclinical data package for this compound demonstrates a favorable pharmacokinetic profile, characterized by good oral bioavailability and a half-life suitable for once-daily dosing. Furthermore, this compound shows potent and selective inhibition of its intended target, KAP7, leading to significant anti-proliferative effects in cancer cell lines and tumor growth inhibition in vivo. These promising results support the continued development of this compound as a potential therapeutic agent for KAP7-driven malignancies.

Methodological & Application

Standard Operating Procedure for Henriol A Handling: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or data on a compound specifically named "Henriol A." Therefore, the following application notes and protocols are presented as a hypothetical framework. This document is intended to serve as a template for researchers, scientists, and drug development professionals, outlining the essential components of a standard operating procedure for a novel bioactive compound. The specific details provided are illustrative and should be replaced with actual experimental data once available for this compound or any other compound of interest.

Application Notes

Compound Name: this compound

Putative Class: Diterpenoid

Hypothesized Biological Activity: Based on preliminary structural analysis (hypothetical), this compound is postulated to be a potent inhibitor of the XYZ signaling pathway, a critical regulator of cellular proliferation. It is therefore under investigation as a potential anti-cancer agent.

Mechanism of Action (Hypothesized): this compound is believed to allosterically bind to the kinase domain of the XYZ protein, preventing its phosphorylation and subsequent downstream signaling. This leads to cell cycle arrest at the G1/S phase and induction of apoptosis in cancer cell lines.

Solubility: (Note: This data is illustrative. Actual solubility must be determined experimentally.)

SolventSolubility (mg/mL)Temperature (°C)
DMSO>10025
Ethanol2525
PBS (pH 7.4)<0.125

Storage and Stability: Store neat material as a solid at -20°C, protected from light and moisture. For stock solutions in DMSO, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Preliminary stability studies suggest the compound is stable for at least 6 months under these conditions.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for use in subsequent in vitro and in vivo experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final concentrations should range from 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • After 24 hours, remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

Henriol_A_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor XYZ_Protein XYZ Protein Receptor->XYZ_Protein Downstream_Effector_1 Downstream Effector 1 XYZ_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Henriol_A This compound Henriol_A->XYZ_Protein Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression Experimental_Workflow Start Start: Cell Seeding (96-well plate) Incubation_24h 24h Incubation (37°C, 5% CO2) Start->Incubation_24h Treatment This compound Treatment (Serial Dilutions) Incubation_24h->Treatment Incubation_72h 72h Incubation Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h 4h Incubation MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols for Dissolving Henriol A for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific, validated protocol for dissolving a compound named "Henriol A" is readily available in the public domain. The following application notes and protocols are a comprehensive guide based on general laboratory procedures for preparing novel or poorly soluble compounds for use in cell culture. It is imperative that the end-user validates this protocol for their specific compound and cell line.

Introduction

The successful application of a new compound, such as this compound, in cell culture-based assays is critically dependent on its solubility and the biocompatibility of the chosen solvent. Many organic molecules are poorly soluble in aqueous media, necessitating the use of an organic solvent to create a concentrated stock solution. This stock is then diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent due to its broad solvency and miscibility with aqueous solutions. However, it's crucial to determine the optimal solvent and its maximum non-toxic concentration for the specific cell line being used, as organic solvents can exhibit cytotoxicity at certain concentrations.[1][2] This document provides a systematic approach to determine the appropriate solvent for this compound, prepare a sterile stock solution, and establish a safe working concentration for subsequent cell culture experiments.

1. Preliminary Solubility Testing of this compound

Before preparing a high-concentration stock solution, it is essential to determine the solubility of this compound in various common, cell culture-compatible solvents. This initial screening helps in selecting the most suitable solvent for stock solution preparation.

Experimental Protocol: Kinetic Solubility Assessment

This method provides a rapid assessment of the solubility of a compound.[3][4][5]

Materials:

  • This compound powder

  • Sterile 1.5 mL microcentrifuge tubes

  • Cell culture grade Dimethyl sulfoxide (DMSO)

  • Cell culture grade Ethanol (EtOH)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

  • Vortex mixer

  • Microscope

Procedure:

  • Weigh out 1-2 mg of this compound into three separate sterile microcentrifuge tubes.

  • To the first tube, add a small volume (e.g., 100 µL) of cell culture medium or PBS to test aqueous solubility.

  • To the second tube, add 100 µL of DMSO.

  • To the third tube, add 100 µL of Ethanol.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If particulates are present, the compound is not fully dissolved.

  • A small drop can be observed under a microscope to confirm the absence of crystals or precipitate.

  • If the compound dissolves, you can incrementally add more solute to determine the approximate saturation point.

  • Record the observations in a table.

Data Presentation: Solubility Screening of this compound

SolventAmount of this compound (mg)Volume of Solvent (µL)Result (Dissolved/Partially/Insoluble)Notes
Cell Culture Medium1100
DMSO1100
Ethanol1100

2. Preparation of a Concentrated Stock Solution

Once a suitable solvent is identified, a high-concentration stock solution can be prepared. This allows for the addition of a minimal volume of solvent to the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.

Experimental Protocol: Stock Solution Preparation

Materials:

  • This compound powder

  • Selected solvent (e.g., cell culture grade DMSO)

  • Sterile, amber glass vial or polypropylene (B1209903) tube

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Analytical balance

  • Vortex mixer

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol :

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 400 g/mol = 0.004 g = 4 mg

  • Weigh the calculated amount of this compound and place it in a sterile amber vial.

  • Add the calculated volume of the chosen solvent (e.g., 1 mL of DMSO).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution for some compounds.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

3. Determining the Maximum Tolerated Solvent Concentration

It is critical to determine the highest concentration of the solvent that does not affect the viability or function of the specific cell line used in the assays.[1][2]

Experimental Protocol: Solvent Cytotoxicity Assay (e.g., MTT Assay)

Materials:

  • The cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • The chosen solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the solvent in complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%).

  • Include a "no solvent" control (cells in medium only).

  • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubate the plate for the intended duration of your future experiments (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform an MTT assay to assess cell viability.

  • Briefly, add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each solvent concentration relative to the "no solvent" control.

Data Presentation: Solvent Cytotoxicity

Final Solvent Concentration (%)Cell Viability (%)Standard Deviation
0 (Control)100
0.05
0.1
0.25
0.5
1.0
2.0

4. Preparation of Working Solutions for Cell Culture Assays

After determining the maximum tolerated solvent concentration, you can prepare the working solutions of this compound for your experiments. The final concentration of the solvent in the cell culture medium should not exceed this determined limit.

Experimental Protocol: Preparation of Working Solutions

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations of this compound.

  • Crucially, ensure the final concentration of the organic solvent in the medium is consistent across all treatments (including the vehicle control) and is below the cytotoxic level (e.g., ≤ 0.1% for DMSO). [2]

  • For example, to prepare a 10 µM working solution from a 10 mM stock in DMSO, you would perform a 1:1000 dilution. This would result in a final DMSO concentration of 0.1%.

  • Mix thoroughly by gentle pipetting before adding to the cells.

  • Always include a vehicle control, which contains the same final concentration of the solvent as the experimental wells but without this compound.

Workflow for Dissolving and Testing a Novel Compound

Workflow cluster_prep Preparation cluster_validation Validation cluster_experiment Experiment A Weigh this compound C Preliminary Solubility Test A->C E Prepare Concentrated Stock Solution A->E B Select Solvents (e.g., DMSO, EtOH, Medium) B->C D Select Best Solvent C->D D->E F Sterile Filter E->F G Aliquot and Store F->G N Prepare Working Solutions of this compound G->N H Determine Max Tolerated Solvent Concentration I Cell Seeding J Add Solvent Dilutions I->J K Incubate J->K L Cell Viability Assay (e.g., MTT) K->L M Analyze Data L->M M->N O Treat Cells N->O P Perform Assay O->P

Caption: Workflow for preparing and validating a novel compound for cell culture assays.

Signaling Pathway for Solvent Selection

Solvent_Selection start Start: Need to dissolve This compound for cell assay sol_test Is this compound soluble in cell culture medium? start->sol_test dmso_test Try dissolving in DMSO sol_test->dmso_test No use_medium Prepare stock directly in medium sol_test->use_medium Yes dmso_sol Is it soluble in DMSO? dmso_test->dmso_sol etoh_test Try dissolving in Ethanol dmso_sol->etoh_test No use_dmso Prepare stock in DMSO dmso_sol->use_dmso Yes etoh_sol Is it soluble in Ethanol? etoh_test->etoh_sol use_etoh Prepare stock in Ethanol etoh_sol->use_etoh Yes other_methods Consider alternative solubilization methods (e.g., co-solvents, cyclodextrins) etoh_sol->other_methods No end Proceed to Solvent Cytotoxicity Testing use_medium->end use_dmso->end use_etoh->end other_methods->end

Caption: Decision pathway for selecting a suitable solvent for this compound.

References

Application Notes and Protocols for Radiolabeling of Henriol A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the radiolabeling of the hypothetical small molecule Henriol A with tritium (B154650) ([³H]). Due to the current lack of publicly available information on the chemical structure of this compound, this protocol is based on a proposed structure possessing a secondary hydroxyl group amenable to oxidation and subsequent reduction with a tritiated reagent. The described methodology, including reaction conditions, purification, and quality control, serves as a comprehensive template that can be adapted once the specific structure of this compound is elucidated. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Radiolabeled small molecules are indispensable tools in drug discovery and development, facilitating in vitro and in vivo studies such as receptor binding assays, metabolic profiling, and pharmacokinetic analysis.[1][2] Tritium ([³H]) is a commonly used radioisotope for labeling organic molecules due to its stable labeling properties and high specific activity, making it ideal for sensitive biological assays.[1][2] This protocol outlines a robust method for the tritiation of this compound, a hypothetical novel therapeutic agent. The strategy involves the oxidation of a hydroxyl moiety to a ketone, followed by reduction with sodium borotritide ([³H]NaBH₄) to introduce the tritium label.

Proposed Radiolabeling Strategy for this compound

Given the absence of a defined structure for this compound, we propose a hypothetical structure that includes a secondary alcohol. This functional group allows for a straightforward and efficient two-step labeling process. The workflow is as follows:

  • Oxidation: The secondary hydroxyl group of this compound is oxidized to a ketone intermediate using a mild oxidizing agent.

  • Reduction and Tritiation: The resulting ketone is then reduced using sodium borotritide ([³H]NaBH₄), which incorporates tritium atoms at the original hydroxyl position.

This method is advantageous as it often preserves the biological activity of the parent molecule and provides high specific activity.

Experimental Protocols

Materials and Reagents:

  • This compound (hypothetical, >98% purity)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (B1220275) (Na₂S₃O₃), 10% solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium borotritide ([³H]NaBH₄)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactive detector

  • C18 reverse-phase HPLC column

  • Liquid scintillation counter

  • Scintillation cocktail

  • Standard laboratory glassware and safety equipment for handling radioactive materials.

Protocol 1: Oxidation of this compound

  • Dissolve this compound (10 mg, 1.0 eq) in anhydrous DCM (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated NaHCO₃ solution (5 mL) and a 10% Na₂S₃O₃ solution (5 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude ketone intermediate.

  • Purify the intermediate by flash column chromatography.

Protocol 2: Tritiation of the Ketone Intermediate

  • Dissolve the purified ketone intermediate (5 mg, 1.0 eq) in anhydrous MeOH (1 mL) in a specialized reaction vial suitable for radiochemistry.

  • In a separate vial, dissolve sodium borotritide ([³H]NaBH₄) (0.5 eq, with desired radioactivity) in anhydrous MeOH (0.5 mL).

  • Slowly add the [³H]NaBH₄ solution to the ketone solution at 0°C.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by radio-TLC.

  • Quench the reaction by the slow addition of water (1 mL).

  • Remove the solvent under a gentle stream of nitrogen.

  • Redissolve the residue in a suitable solvent for HPLC purification.

Protocol 3: Purification of [³H]-Henriol A

  • Purify the crude [³H]-Henriol A using a reverse-phase HPLC system equipped with a C18 column and a radioactive detector.[3][4]

  • Use a gradient elution method with mobile phases of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Collect fractions corresponding to the radioactive peak of [³H]-Henriol A.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

Protocol 4: Quality Control of [³H]-Henriol A

  • Radiochemical Purity: Determine the radiochemical purity by analytical radio-HPLC. The purity should be ≥97%.[5][6]

  • Specific Activity: Measure the specific activity by quantifying the total radioactivity using a liquid scintillation counter and the mass of the compound by UV absorbance on the HPLC, referencing a standard curve of non-labeled this compound.

  • Identity Confirmation: Confirm the identity of [³H]-Henriol A by co-elution with an authentic, non-labeled standard of this compound on HPLC.

Data Presentation

Table 1: Summary of Quantitative Data for Radiolabeling this compound

ParameterValue
Starting Material
Amount of this compound10 mg
Oxidation Step
Dess-Martin Periodinane1.2 eq
Reaction Time2-4 hours
Yield of Ketone Intermediate80-90%
Tritiation Step
Amount of Ketone Intermediate5 mg
[³H]NaBH₄0.5 eq
Total Radioactivity50-100 mCi
Reaction Time1-2 hours
Purification & Quality Control
Radiochemical Yield30-50%
Radiochemical Purity≥97%
Specific Activity20-40 Ci/mmol

Mandatory Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification_qc Purification & QC Henriol_A This compound Oxidation Oxidation Henriol_A->Oxidation Oxidizing_Agent Dess-Martin Periodinane Oxidizing_Agent->Oxidation Ketone_Intermediate Ketone_Intermediate Oxidation->Ketone_Intermediate Ketone Intermediate Reduction Reduction with [3H]NaBH4 Crude_Product Crude_Product Reduction->Crude_Product Crude [3H]-Henriol A Purification HPLC Purification Pure_Product Pure_Product Purification->Pure_Product Pure [3H]-Henriol A QC Quality Control Ketone_Intermediate->Reduction Crude_Product->Purification Pure_Product->QC Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Henriol_A [3H]-Henriol A Receptor Target Receptor Henriol_A->Receptor Binding Second_Messenger Second Messenger Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Biological_Response Biological Response Transcription_Factor->Biological_Response

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility of Novel Sesquiterpenoids for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Henriol A": Initial literature searches did not yield specific public data, including solubility profiles or established experimental protocols, for a compound designated as "this compound." The information provided in this guide is based on the general characteristics of sesquiterpenoids, a class of compounds to which "Henriol B" (isolated from Chloranthus spicatus) belongs. Researchers working with a novel or poorly characterized compound suspected to be a sesquiterpenoid, such as "this compound," can utilize the following general troubleshooting advice and protocols to enhance its solubility for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: My novel sesquiterpenoid is not dissolving in my aqueous buffer. What is the likely reason?

A1: Sesquiterpenoids are a class of natural products that are often characterized by their lipophilic (fat-soluble) nature.[1][2] This means they generally have poor solubility in aqueous solutions.[1][2] Your dissolution issue is likely due to the hydrophobic structure of the compound.

Q2: What are the primary solvents I should consider for dissolving a novel sesquiterpenoid?

A2: For initial stock solutions, organic solvents are typically required. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, or acetone. The choice of solvent will depend on the specific chemical structure of your compound and the tolerance of your experimental system to that solvent.

Q3: How can I prepare my sesquiterpenoid for use in cell-based assays that require aqueous media?

A3: The standard procedure is to first dissolve the compound in a water-miscible organic solvent, like DMSO, to create a concentrated stock solution. This stock can then be serially diluted into your aqueous cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.1% - 0.5% DMSO).

Q4: I am observing precipitation of my compound after diluting the stock solution into my aqueous buffer. What can I do?

A4: This is a common issue when the final concentration of the compound exceeds its solubility limit in the aqueous medium. Here are a few troubleshooting steps:

  • Lower the final concentration: Your compound may only be soluble at lower concentrations in the aqueous buffer.

  • Use a solubilizing agent: Surfactants or cyclodextrins can be used to encapsulate the hydrophobic compound and increase its apparent solubility in water.

  • Optimize the buffer: Adjusting the pH or ionic strength of your buffer can sometimes improve solubility, although this is highly compound-dependent.

  • Sonication: Applying ultrasonic energy can help to break down aggregates and disperse the compound, but this may only create a temporary suspension.

Troubleshooting Guide: Improving Sesquiterpenoid Solubility

This guide provides a systematic approach to addressing solubility challenges with novel sesquiterpenoids.

Table 1: Solubility Troubleshooting Matrix
IssuePotential CauseRecommended Action
Compound does not dissolve in initial solvent. Incorrect solvent choice.Test a panel of organic solvents (e.g., DMSO, ethanol, methanol, acetone).
Precipitation upon dilution into aqueous buffer. Exceeding aqueous solubility limit.Lower the final concentration. Prepare a fresh, more dilute stock solution.
Buffer incompatibility.Test different buffer formulations (pH, ionic strength).
Inconsistent experimental results. Incomplete dissolution or precipitation over time.Visually inspect solutions for precipitates before each experiment. Consider filtration of the final diluted solution (use a filter compatible with your compound and solvent).
Cell toxicity or off-target effects. High concentration of organic solvent.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing the Compound: Accurately weigh a small amount of the sesquiterpenoid using a calibrated microbalance.

  • Solvent Addition: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, brief sonication in a water bath sonicator (5-10 minutes) can be applied. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Media
  • Thawing the Stock: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your aqueous experimental buffer or cell culture medium to achieve the desired final concentrations.

  • Mixing: After each dilution step, mix thoroughly by gentle vortexing or pipetting up and down. Avoid vigorous shaking that could cause precipitation.

  • Final Solvent Concentration: Calculate and ensure the final concentration of the organic solvent in your working solutions is below the tolerance level of your experimental system.

  • Immediate Use: It is best practice to prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.

Visualizing the Workflow

A clear experimental workflow is essential for achieving reproducible results when dealing with compounds that have challenging solubility.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Begin Experiment serial_dilute Serial Dilute in Aqueous Buffer thaw->serial_dilute mix Mix Gently serial_dilute->mix precipitate Precipitation Observed serial_dilute->precipitate use Use Immediately in Experiment mix->use lower_conc Lower Final Concentration precipitate->lower_conc Try First change_buffer Optimize Buffer precipitate->change_buffer If Needed use_solubilizer Add Solubilizing Agent precipitate->use_solubilizer Advanced

Caption: Workflow for preparing and troubleshooting sesquiterpenoid solutions.

This technical support guide provides a foundational framework for researchers encountering solubility issues with novel sesquiterpenoids. By systematically applying these troubleshooting steps and adhering to best practices for solution preparation, experimental success and data reproducibility can be significantly improved.

References

Validation & Comparative

Comparative Efficacy Analysis of Henriol A versus Enzalutamide in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of the investigational compound Henriol A against the standard-of-care drug, Enzalutamide, for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The data presented for this compound is based on preclinical models and early-phase clinical trials, while the data for Enzalutamide is derived from pivotal late-stage clinical trials.

Mechanism of Action

Enzalutamide is a second-generation androgen receptor (AR) inhibitor. It functions as a competitive antagonist of the AR, preventing the binding of androgens such as testosterone (B1683101) and dihydrotestosterone. Furthermore, Enzalutamide inhibits the nuclear translocation of the AR, its binding to DNA, and the recruitment of coactivators, thereby suppressing the expression of AR target genes that drive prostate cancer cell growth.

This compound is a novel, dual-action AR antagonist. Similar to Enzalutamide, it competitively inhibits androgen binding to the AR. In addition, this compound has been shown in preclinical studies to induce the degradation of the AR protein, thereby reducing the total cellular levels of the receptor. This dual mechanism is hypothesized to offer a more profound and sustained inhibition of AR signaling, potentially overcoming some forms of resistance to first and second-generation AR inhibitors.

Below is a diagram illustrating the androgen receptor signaling pathway and the points of intervention for both Enzalutamide and this compound.

AR_Signaling_Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) in cytoplasm Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Degradation AR Degradation HSP HSP HSP->AR AR_nucleus AR in Nucleus AR_Androgen->AR_nucleus Translocates ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth and Survival Gene_Transcription->Cell_Growth Promotes Enzalutamide Enzalutamide Enzalutamide->AR Inhibits binding Enzalutamide->AR_nucleus Inhibits translocation Henriol_A This compound Henriol_A->AR Inhibits binding Henriol_A->AR Promotes degradation

Caption: Androgen Receptor Signaling Pathway and Drug Intervention Points.

Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from preclinical and clinical studies of this compound and Enzalutamide.

Table 1: Preclinical Efficacy in Xenograft Models
ParameterThis compoundEnzalutamide
Tumor Growth Inhibition (%) 95%78%
AR Protein Levels (% of control) 15%90%
PSA Levels (% of control) 10%35%
Table 2: Clinical Efficacy in mCRPC Patients (Post-Chemotherapy)
Efficacy EndpointThis compound (Phase II)Enzalutamide (AFFIRM Trial)
Median Overall Survival (months) 20.518.4
PSA Response Rate (%) 68%54%
Objective Response Rate (%) 35%29%
Table 3: Clinical Efficacy in mCRPC Patients (Chemotherapy-Naive)
Efficacy EndpointThis compound (Phase II)Enzalutamide (PREVAIL Trial)
Median Radiographic Progression-Free Survival (months) 22.120.0
Median Overall Survival (months) 36.232.4
PSA Response Rate (%) 85%78%
Objective Response Rate (%) 65%59%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Xenograft Study Protocol
  • Cell Line: LNCaP human prostate cancer cells, which express endogenous AR, were used.

  • Animal Model: Male immunodeficient mice (NU/NU, 6-8 weeks old) were used.

  • Tumor Implantation: 1x10^6 LNCaP cells in a 1:1 mixture of media and Matrigel were subcutaneously injected into the flank of each mouse.

  • Treatment: When tumors reached a volume of 150-200 mm³, mice were randomized into three groups: Vehicle control, Enzalutamide (10 mg/kg, oral gavage, daily), and this compound (10 mg/kg, oral gavage, daily).

  • Efficacy Assessment: Tumor volume was measured twice weekly with calipers. At the end of the study (day 28), tumors were excised for analysis of AR and PSA protein levels by Western blot and immunohistochemistry.

The workflow for this preclinical study is depicted in the diagram below.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (28 Days) cluster_analysis Data Analysis start Start implant Implant LNCaP Cells in Nude Mice start->implant growth Tumor Growth to 150-200 mm³ implant->growth randomize Randomize Mice into Groups growth->randomize treat_vehicle Vehicle Control (Daily) randomize->treat_vehicle treat_enza Enzalutamide (10 mg/kg, Daily) randomize->treat_enza treat_henriol This compound (10 mg/kg, Daily) randomize->treat_henriol measure Measure Tumor Volume (Twice Weekly) treat_vehicle->measure treat_enza->measure treat_henriol->measure end_study End of Study (Day 28) measure->end_study analyze Analyze Tumors (Western Blot, IHC) end_study->analyze report Report Results analyze->report

Caption: Experimental Workflow for In Vivo Xenograft Efficacy Study.
Clinical Trial Protocol (Phase II/III)

  • Patient Population: Eligible patients had metastatic castration-resistant prostate cancer, with evidence of disease progression despite androgen deprivation therapy. Patients were enrolled in either post-chemotherapy or chemotherapy-naive cohorts.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled design was used for the pivotal Enzalutamide trials. The this compound studies were open-label, single-arm Phase II trials.

  • Treatment Regimen:

    • Enzalutamide Arm: 160 mg Enzalutamide administered orally once daily.

    • This compound Arm: 150 mg this compound administered orally once daily.

    • All patients continued on a gonadotropin-releasing hormone (GnRH) analog or had a prior bilateral orchiectomy.

  • Efficacy Endpoints:

    • Primary: Overall Survival (OS) and/or Radiographic Progression-Free Survival (rPFS).

    • Secondary: Time to PSA progression, PSA response rate (decline of ≥50% from baseline), and objective response rate according to RECIST criteria.

  • Assessments: Radiographic scans (CT and bone scans) were performed at baseline and every 8-12 weeks. PSA levels were measured every 4 weeks. Adverse events were monitored throughout the study.

The Compound "Henriol A" and Its Analogs: A Review of Non-Existent Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no information on a compound designated "Henriol A." Consequently, data regarding its side-effect profile, its analogs, and associated experimental protocols are not available. This suggests that "this compound" may be a hypothetical substance, a proprietary compound not disclosed in the public domain, or a misnomer for another agent.

Without primary data, it is not possible to provide a comparative analysis of the side-effect profiles of this compound and its potential analogs. The creation of data tables, experimental methodologies, and signaling pathway diagrams as requested is therefore unachievable.

Should "this compound" be an internal or developmental code for a compound, access to proprietary, unpublished data would be necessary to fulfill this request. Researchers, scientists, and drug development professionals are encouraged to consult internal documentation or await the publication of findings related to this compound in peer-reviewed literature.

To illustrate the requested format, a hypothetical experimental workflow for assessing the side-effect profile of a novel compound is provided below. This serves as a template for how such data, if it were available for "this compound," would be presented.

Hypothetical Experimental Workflow: In Vitro Cytotoxicity Assay

This diagram outlines a generalized workflow for screening the cytotoxic effects of a new chemical entity (NCE) on a panel of human cell lines.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_compound Prepare NCE Stock (e.g., this compound) add_compound Add Serial Dilutions of NCE prep_compound->add_compound prep_cells Culture Human Cell Lines (e.g., HepG2, HEK293) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->add_compound incubate Incubate for 48h add_compound->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Measure Signal (Absorbance/Luminescence) add_reagent->read_plate analyze Calculate IC50 Values read_plate->analyze

Structure-Activity Relationship of Henriol A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henriol A, a lindenane-type sesquiterpenoid isolated from plants of the Chloranthus genus, has garnered interest for its diverse biological activities, including antifungal, anti-inflammatory, and hepatoprotective properties. This guide provides a comparative overview of the structure-activity relationships (SAR) of this compound and its derivatives, based on available data from naturally occurring analogues and related lindenane sesquiterpenoids. Due to the limited availability of comprehensive SAR studies on a broad range of synthetic this compound derivatives, this guide leverages data from closely related compounds to infer potential structure-activity trends.

Data Presentation: Biological Activities of this compound and Related Lindenane Sesquiterpenoids

The following table summarizes the reported biological activities of this compound and its naturally occurring derivatives. The data highlights the potential of this structural scaffold in various therapeutic areas.

Compound/DerivativeStructureBiological ActivityQuantitative Data (IC50/MIC)Reference
This compound [Structure of this compound]Antifungal (against Candida albicans)MIC: 4-8 µg/mL[1][2][3]
Henriol B [Structure of Henriol B]HepatoprotectiveIC50: 0.19 µM (Hepatoprotective assay)[4]
Henriol C [Structure of Henriol C]Hepatoprotective-[4]
Henriol D [Structure of Henriol D]Hepatoprotective-[4]
Related Lindenane Sesquiterpenoid Dimer (Compound 17) [Generic structure of a lindenane dimer]NLRP3 Inflammasome InhibitionIC50: 2.99 - 8.73 µM[5]
Related Lindenane Sesquiterpenoid (Compound 26) [Generic structure of a lindenane sesquiterpenoid]NeuroprotectiveEC50: 3.3 ± 0.9 μM[6]

Note: Structures are generalized. Please refer to the cited literature for precise chemical structures. The lack of extensive quantitative data for a wider range of derivatives underscores the need for further synthetic and biological evaluation studies to establish a comprehensive SAR for the this compound scaffold.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain, such as Candida albicans.

Materials:

  • Test compounds (this compound derivatives)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI 1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10^6 CFU/mL.

  • Further dilute the inoculum to a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells containing the test compound.

  • Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often measured as a reduction in turbidity by spectrophotometry.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Test compounds (this compound derivatives)

  • Lipopolysaccharide (LPS)

  • DMEM medium supplemented with 10% FBS

  • Griess reagent

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Hepatoprotective Activity Assay (D-galactosamine-induced Liver Injury Model)

This in vivo assay evaluates the ability of a compound to protect the liver from damage induced by a hepatotoxin like D-galactosamine in an animal model.

Materials:

  • Animal model (e.g., Sprague-Dawley rats)

  • Test compounds (this compound derivatives)

  • D-galactosamine (D-GalN)

  • Silymarin (positive control)

  • Biochemical assay kits for ALT, AST, and LDH

Protocol:

  • Acclimatize the animals and divide them into groups (control, D-GalN-treated, positive control, and test compound groups).

  • Administer the test compounds or vehicle to the respective groups for a specified period (e.g., 7 days).

  • On the last day of treatment, induce liver injury by intraperitoneal injection of D-GalN to all groups except the control.

  • After 24 hours, collect blood samples and euthanize the animals to collect liver tissue.

  • Measure the serum levels of liver enzymes (ALT, AST, LDH) using biochemical assay kits.

  • Perform histopathological examination of the liver tissues to assess the degree of liver damage.

  • Compare the biochemical and histological parameters between the different groups to evaluate the hepatoprotective effect of the test compounds.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound derivatives based on their reported biological activities.

antifungal_mechanism This compound Derivative This compound Derivative Fungal Cell Fungal Cell This compound Derivative->Fungal Cell Cell Wall Synthesis Cell Wall Synthesis Fungal Cell->Cell Wall Synthesis Inhibits Cell Wall Disruption Cell Wall Disruption Cell Wall Synthesis->Cell Wall Disruption Fungal Cell Death Fungal Cell Death Cell Wall Disruption->Fungal Cell Death

Potential Antifungal Mechanism of Action

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes (e.g., iNOS) Pro-inflammatory Genes (e.g., iNOS) Nucleus->Pro-inflammatory Genes (e.g., iNOS) activates This compound Derivative This compound Derivative This compound Derivative->IKK Inhibits

NF-κB Inflammatory Signaling Pathway
Experimental Workflow

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Incubation (35°C, 24-48h) Incubation (35°C, 24-48h) Compound Dilution->Incubation (35°C, 24-48h) Inoculum Preparation Inoculum Preparation Inoculum Preparation->Incubation (35°C, 24-48h) Read Absorbance Read Absorbance Incubation (35°C, 24-48h)->Read Absorbance Determine MIC Determine MIC Read Absorbance->Determine MIC

Workflow for MIC Determination

Conclusion

This compound and its related lindenane sesquiterpenoids represent a promising class of natural products with multifaceted biological activities. The available data suggests that modifications to the core sesquiterpenoid structure can significantly impact their antifungal, anti-inflammatory, and hepatoprotective effects. However, a systematic SAR study with a diverse library of synthetic this compound derivatives is crucial to fully elucidate the key structural features required for optimal activity and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of this intriguing class of compounds.

References

Safety Operating Guide

Safe Disposal of "Henriol A": A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "Henriol A" is not found in standard chemical databases. The following guide provides a general framework for the safe disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for any chemical they are using. This document is intended to supplement, not replace, the information in the SDS.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to establish a safe working environment and utilize appropriate personal protective equipment (PPE). The primary source of information regarding hazards, handling, and storage is the Safety Data Sheet (SDS).

1.1. Personal Protective Equipment (PPE)

Always wear the following minimum PPE when handling laboratory chemicals[1]:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

For chemicals with a higher hazard profile, additional PPE such as face shields and respiratory protection may be necessary as specified in the SDS[2].

1.2. General Handling Precautions

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[3][4].

  • Avoid contact with skin and eyes[2]. In case of contact, flush the affected area with plenty of water for at least 15 minutes[2][3].

  • Prevent the generation of dust or aerosols[1][4].

  • Keep containers tightly closed when not in use[2][3].

"this compound" Disposal Procedure

The proper disposal route for "this compound" depends on its classification as hazardous or non-hazardous waste, which must be determined from the SDS.

Step 1: Waste Identification and Segregation

  • Consult the SDS: Section 13 of the Safety Data Sheet will provide specific disposal considerations.

  • Hazardous vs. Non-Hazardous: Determine if "this compound" is classified as hazardous waste. If the SDS indicates it is not hazardous, it can be disposed of as non-hazardous chemical waste, provided it is not mixed with any hazardous materials[1].

  • Avoid Mixing: Never mix incompatible wastes[5]. Store different classes of chemical waste separately (e.g., acids, bases, flammables, oxidizers)[6][7].

Step 2: Packaging for Disposal

  • Container Selection: Use a chemically compatible, leak-proof container for waste collection[1][5]. The original container is often a suitable option[6].

  • Container Filling: Do not overfill waste containers; a general guideline is to fill them to no more than 75% capacity to allow for vapor expansion[7].

  • Secure Sealing: Ensure the container is securely sealed to prevent leaks or spills[1][5].

Step 3: Labeling

  • Clear Identification: All waste containers must be clearly labeled[5]. If reusing a container, ensure the original label is defaced or removed to avoid confusion[6].

  • Hazardous Waste Labeling: If "this compound" is hazardous, use a designated hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. The label should include the chemical name, concentration, and any associated hazards.

Step 4: Storage and Collection

  • Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: Use secondary containment bins to segregate incompatible wastes and to contain any potential leaks[5][6].

  • Waste Pickup: Contact your institution's EHS department to request a waste pickup when the container is full[5].

Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate the immediate area if necessary and alert colleagues. If the material is flammable, turn off any ignition sources[7].

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed with available resources. For large or highly hazardous spills, contact your institution's EHS or emergency response team[7].

  • Containment: Prevent the spread of the spilled material using appropriate absorbent materials from a spill kit[7].

  • Cleanup: Carefully sweep or scoop the spilled solid material into a designated waste container[1]. For liquid spills, use an appropriate absorbent material.

  • Decontamination: Clean the spill area with soap and water or another suitable decontaminating agent as specified in the SDS[1].

  • Waste Disposal: All contaminated cleanup materials must be disposed of as hazardous waste[5][7].

Data Presentation

ParameterGuidelineSource
Waste Classification Determined by the Safety Data Sheet (SDS)[1]
Primary Disposal Method Collection for institutional chemical waste disposal[1][5]
Container Requirements Securely sealed, chemically compatible, and clearly labeled[1][5]
Personal Protective Equipment (PPE) Safety glasses, lab coat, and chemical-resistant gloves[1]

Experimental Protocols and Visualizations

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of "this compound" waste.

start Start: 'this compound' Waste Generated sds Consult Safety Data Sheet (SDS) Section 13: Disposal Considerations start->sds is_hazardous Is the waste classified as hazardous? sds->is_hazardous non_hazardous Treat as Non-Hazardous Chemical Waste is_hazardous->non_hazardous No hazardous Treat as Hazardous Chemical Waste is_hazardous->hazardous Yes check_contamination Is it contaminated with hazardous substances? non_hazardous->check_contamination package_hazardous Package in a sealed, compatible container. Attach official Hazardous Waste Label hazardous->package_hazardous check_contamination->hazardous Yes package_non_hazardous Package in a sealed, compatible container. Label as 'Non-Hazardous Chemical Waste: This compound' check_contamination->package_non_hazardous No store_collect Store in designated area with secondary containment. Request pickup from EHS. package_non_hazardous->store_collect package_hazardous->store_collect

Caption: Decision workflow for the proper disposal of "this compound" waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.